molecular formula C6H11NO3 B1296854 N-acetyl-2-methylalanine CAS No. 5362-00-5

N-acetyl-2-methylalanine

Cat. No. B1296854
CAS RN: 5362-00-5
M. Wt: 145.16 g/mol
InChI Key: BSIWIVCJKKGHQY-UHFFFAOYSA-N
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Description

N-acetyl-2-methylalanine is a chemical substance with the CAS Number: 5362-00-5 . It has a molecular weight of 145.16 and its IUPAC name is N-acetyl-2-methylalanine . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of N-acetyl-2-methylalanine is C6H11NO3 . The InChI code is 1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3, (H,7,8) (H,9,10) .


Physical And Chemical Properties Analysis

N-acetyl-2-methylalanine has a density of 1.1±0.1 g/cm3, a boiling point of 357.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 66.2±6.0 kJ/mol and a flash point of 169.9±23.2 °C .

Scientific Research Applications

Hydrolysis and Synthesis

  • Hydrolysis Studies : Research by Snow, Finley, and Friedman (2009) investigated the hydrolysis rates of N-acetyl dehydroalanine methyl ester, which is structurally related to N-acetyl-2-methylalanine. This study provided insights into its behavior in different solvents, which is crucial for its potential use in peptide, amino acid, and protein derivative synthesis (Snow, Finley, & Friedman, 2009).
  • Synthesis of Derivatives : Tran et al. (2001) synthesized thio-substituted N-acetyl N'-methylamide alanine, demonstrating the compound's versatility for creating structurally unique derivatives, potentially useful in a variety of chemical and pharmaceutical applications (Tran, Burgess, Treutlein, & Perich, 2001).

Radiation Dosimetry

  • Radiation Sensitivity : Chen, Graeff, and Baffa (2007) explored the use of 2-methylalanine minidosimeters for radiation dosimetry. Their findings suggest potential applications of N-acetyl-2-methylalanine derivatives in measuring radiation doses, particularly in clinical settings (Chen, Graeff, & Baffa, 2007).

Biochemical Analysis

  • Electron Attachment Studies : Kopyra (2012) conducted studies on electron attachment to N-methylglycine and N-methylalanine, providing essential data for understanding the biochemical properties and reactivities of N-acetyl-2-methylalanine and related compounds (Kopyra, 2012).

Chemical Biology

  • Protein Modification : Yang et al. (2016) utilized dehydroalanine, a derivative related to N-acetyl-2-methylalanine, in the study of protein modifications. This research opens up possibilities for using N-acetyl-2-methylalanine derivatives in creating specific protein modifications for various biological studies (Yang et al., 2016).

Safety And Hazards

N-acetyl-2-methylalanine is considered an irritant . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-acetamido-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIWIVCJKKGHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968389
Record name N-(1-Hydroxyethylidene)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-2-methylalanine

CAS RN

5362-00-5
Record name 5362-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxyethylidene)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 41.2 g (0.4 mmol) of alpha-aminoisobutyric acid, 100 ml pyridine, and 100 ml water is stirred at 0°-5° C. and 45.0 ml (0.45 mmol) of acetic anhydride is added over a period of 30 min. Solution is observed after 1 hr and the mixture is allowed to stand at room temperature for 10 hrs. The reaction mixture is diluted with 500 ml water and evaporated in vacuo. The residue is then recrystallized from water, dried in vacuo affording 37.0 g N-acetyl-alpha-aminoisobutyric acid.
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DR Martin, RJ Williams - Biochemical Journal, 1976 - ncbi.nlm.nih.gov
… that this material is N-acetyl-2methylalanine and we presume … of some pure synthetic N-acetyl-2-methylalanine to the nmr tube … The synthetic N-acetyl-2-methylalanine must be identical …
Number of citations: 111 www.ncbi.nlm.nih.gov
G Jung, WA König, D Leibfritz, T Ooka, K Janko… - … et Biophysica Acta (BBA …, 1976 - Elsevier
… These data include the corrections (N-acetyl-2-methylalanine and phenylalaninol residues) made on the primary structure by Martin and Williams [15] and by us [8]. The corresponding …
Number of citations: 157 www.sciencedirect.com
G Irmscher, G Bovermann, G Boheim, G Jung - Biochimica et Biophysica …, 1978 - Elsevier
… methanol/water (3 : 1, v/v) [13] will split off phenylalaninol and the N-terminal N-acetyl-2-methylalanine from alamethicin. We found that these conditions damage various other peptide …
Number of citations: 68 www.sciencedirect.com
SB Needleman, E Nieboer, H Falter - Advanced Methods in Protein …, 1977 - Springer
… N-acetyl-2-methylalanine would also be undetected both when intact and when split into acetic acid and methylalanine. The latter would simply appear along with the seven other …
Number of citations: 0 link.springer.com
PM Hardy - Annual Reports Section" B"(Organic Chemistry), 1976 - pubs.rsc.org
… hydrolysis of alamethicin, earlier thought to be opening a peptide bond between the y-carboxyl-group of Glu18 and the amino-group of Pro2, in fact removes N-acetyl-2-methylalanine …
Number of citations: 2 pubs.rsc.org
W Mayr, G Jung - Liebigs Annalen der Chemie, 1980 - Wiley Online Library
… Furthermore, selective removal of the N-terminal N-acetyl-2-methylalanine was accomplished by trifluoroacetolysis of the particularly acid-labile Aib - Pro peptide bond in the model Ac-…

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